7-Nitro-2-(trifluoromethyl)-10H-phenothiazine

Catalog No.
S1934363
CAS No.
2069-32-1
M.F
C13H7F3N2O2S
M. Wt
312.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Nitro-2-(trifluoromethyl)-10H-phenothiazine

CAS Number

2069-32-1

Product Name

7-Nitro-2-(trifluoromethyl)-10H-phenothiazine

IUPAC Name

7-nitro-2-(trifluoromethyl)-10H-phenothiazine

Molecular Formula

C13H7F3N2O2S

Molecular Weight

312.27 g/mol

InChI

InChI=1S/C13H7F3N2O2S/c14-13(15,16)7-1-4-11-10(5-7)17-9-3-2-8(18(19)20)6-12(9)21-11/h1-6,17H

InChI Key

LLVCJYBCDMKVPS-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(F)(F)F)NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Description

The exact mass of the compound 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

7-Nitro-2-(trifluoromethyl)-10H-phenothiazine is an organic compound classified under the phenothiazine family, characterized by a phenothiazine core structure substituted with a nitro group at the seventh position and a trifluoromethyl group at the second position. Its molecular formula is C13H7F3N2O2SC_{13}H_{7}F_{3}N_{2}O_{2}S and it possesses a molecular weight of approximately 316.26 g/mol . The presence of the trifluoromethyl group enhances its stability and solubility in organic solvents, while the nitro group can influence its reactivity and biological properties.

  • Oxidation: This compound can be oxidized using agents like hydrogen peroxide, which may lead to various oxidized derivatives.
  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the conversion of nitro groups to amines.
  • Substitution Reactions: The compound can undergo electrophilic aromatic substitution due to the presence of reactive sites on the phenothiazine ring, allowing for halogenation or nitration.

The biological activity of 7-nitro-2-(trifluoromethyl)-10H-phenothiazine is primarily associated with its interaction with dopaminergic receptors. It acts as an antagonist to both D1 and D2 dopamine receptors, which are crucial in regulating various neurological processes. This antagonistic action can affect dopaminergic pathways, potentially leading to alterations in mood, behavior, and perception . Additionally, phenothiazines are known for their antipsychotic properties and are used in the treatment of psychiatric disorders.

The synthesis of 7-nitro-2-(trifluoromethyl)-10H-phenothiazine can be achieved through several methods:

  • Direct Nitration: The compound can be synthesized by nitrating 2-(trifluoromethyl)-10H-phenothiazine using concentrated nitric acid.
  • Refluxing Method: A common method involves refluxing 2-acylamino-4-substituted diphenyl sulfide in the presence of a basic condensing agent, followed by cyclization reactions to form the desired phenothiazine derivative .
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted synthesis that enhances yield and reduces reaction time while maintaining ecological compatibility .

7-Nitro-2-(trifluoromethyl)-10H-phenothiazine has various applications:

  • Pharmaceuticals: It is utilized in the development of antipsychotic medications due to its ability to modulate dopaminergic activity.
  • Antioxidants: The trifluoromethyl group contributes to its stability, making it suitable for use as an antioxidant in various formulations.
  • Research: This compound serves as a valuable tool in biochemical research for studying receptor interactions and cellular signaling pathways .

Interaction studies involving 7-nitro-2-(trifluoromethyl)-10H-phenothiazine focus on its binding affinity to dopamine receptors. Research indicates that compounds within the phenothiazine class can significantly alter dopaminergic signaling, which is essential for understanding their therapeutic effects and side effects. These studies often employ radiolabeled ligands to quantify binding interactions and assess receptor occupancy in biological systems .

Several compounds share structural similarities with 7-nitro-2-(trifluoromethyl)-10H-phenothiazine, including:

Compound NameStructure CharacteristicsUnique Features
2-(Trifluoromethyl)-10H-phenothiazineLacks nitro substitutionPrimarily used for its antioxidant properties
7-Nitro-10H-phenothiazineLacks trifluoromethyl groupKnown for its antipsychotic effects
10H-PhenothiazineBase structure without substitutionsServes as a precursor for many derivatives

The uniqueness of 7-nitro-2-(trifluoromethyl)-10H-phenothiazine lies in its specific combination of a nitro group and a trifluoromethyl group, which together enhance its biological activity and stability compared to other derivatives. This combination allows for distinct interactions with biological targets while providing enhanced solubility and reactivity profiles not seen in other similar compounds .

The synthesis of 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine represents a significant challenge in heterocyclic chemistry due to the presence of both electron-withdrawing substituents and the requirement for precise regioselectivity. This comprehensive analysis examines the key synthetic approaches, with particular emphasis on the four critical methodological categories.

Smiles Rearrangement-Based Cyclization Strategies

The Smiles rearrangement has emerged as one of the most reliable methods for constructing phenothiazine ring systems, particularly for highly substituted derivatives [1] [2] [3]. This intramolecular nucleophilic aromatic substitution reaction provides excellent regiocontrol and functional group tolerance when properly executed.

Aprotic Solvent Systems for Diphenylsulfide Precursors

The choice of aprotic solvent system is absolutely critical for successful Smiles rearrangement-based cyclization reactions. Polar aprotic solvents are essential because they can dissolve salts while lacking acidic protons that would interfere with the nucleophilic mechanisms [4] [5] [6].

Table 1: Aprotic Solvent Performance in Phenothiazine Cyclization

SolventDielectric ConstantBoiling Point (°C)Typical Yield (%)Reaction Rate
N,N-Dimethylformamide36.715370-91Fast
N,N-Dimethylacetamide37.816570-85Fast
Dimethyl sulfoxide46.718965-80Moderate
Dimethylsulfone47.423860-75Moderate

N,N-Dimethylformamide has consistently demonstrated superior performance due to its optimal balance of polarity, coordinating ability, and thermal stability [1] [7]. The high dielectric constant facilitates charge separation during the nucleophilic attack, while the carbonyl oxygen provides stabilization for intermediate ionic species. Diphenylsulfide precursors bearing the 2-trifluoromethyl and appropriate nitro substituents undergo efficient cyclization in N,N-dimethylformamide at temperatures between 100-140°C [8].

The mechanism involves initial nucleophilic attack by the amino nitrogen on the electrophilic aromatic carbon, followed by elimination of the nitro group. The trifluoromethyl substituent provides electronic activation for this process while simultaneously directing regioselectivity .

Role of Potassium Carbonate in N,N-Dimethylformamide

Potassium carbonate serves multiple crucial functions in the Smiles rearrangement cyclization process when employed in N,N-dimethylformamide solvent systems [7] [10]. The base acts as both a proton acceptor and a nucleophile activator, significantly enhancing reaction rates and yields.

The optimal potassium carbonate to substrate ratio has been determined to be approximately 2-3 molar equivalents [8]. This excess ensures complete deprotonation of the amino group while providing sufficient basicity to facilitate the elimination step. The carbonate anion also serves as a leaving group activator, stabilizing the intermediate complex through hydrogen bonding interactions.

Key mechanistic roles of potassium carbonate:

  • Deprotonation of the amino nucleophile to increase nucleophilicity
  • Stabilization of anionic intermediates through ion-pairing effects
  • Facilitation of nitrite elimination through base-catalyzed mechanisms
  • Prevention of side reactions through buffering effects

The reaction typically proceeds at 135°C for 2-4 hours, with yields ranging from 70-88% for various substituted phenothiazine products [7]. The combination of potassium carbonate and N,N-dimethylformamide has proven particularly effective for substrates bearing electron-withdrawing groups such as trifluoromethyl and nitro substituents.

Functional Group Compatibility in 2-Substituted Phenothiazines

The synthesis of 2-substituted phenothiazines requires careful consideration of functional group compatibility throughout the synthetic sequence. The presence of multiple electron-withdrawing groups, particularly the combination of trifluoromethyl and nitro substituents, creates unique challenges and opportunities.

Table 2: Functional Group Compatibility Assessment

Functional GroupPosition ToleranceSynthetic CompatibilityStability Rating
Trifluoromethyl2-, 4-positionsHighExcellent
Nitro2-, 7-positionsModerateGood
Chloro/Halo2-, 3-, 4-positionsHighExcellent
Methoxy4-positionHighGood
Cyano3-, 4-positionsHighGood
Methylsulfonyl4-positionModerateFair

The trifluoromethyl group at the 2-position demonstrates excellent stability under all synthetic conditions examined. This substituent actually facilitates many transformations by providing electronic activation for nucleophilic aromatic substitution reactions [11] [12] . The strong electron-withdrawing character of the trifluoromethyl group stabilizes anionic intermediates and transition states.

Nitro groups present more complex compatibility issues. While they serve as excellent leaving groups in Smiles rearrangement reactions, their reduction to amino groups can occur under certain conditions [8]. The 7-nitro position appears to be more stable than the 2-nitro position during cyclization reactions, likely due to reduced steric interactions and electronic effects.

Halogen substituents, particularly chlorine, show excellent compatibility across all positions. These groups can serve as handles for further functionalization through metal-catalyzed cross-coupling reactions [13] [14]. The combination of halogen and trifluoromethyl substituents provides orthogonal reactivity patterns for complex molecule synthesis.

Comparative Analysis of Acylated vs. Non-Acylated Intermediates

The choice between acylated and non-acylated intermediates significantly impacts both synthetic efficiency and product selectivity in phenothiazine synthesis. Each approach offers distinct advantages and limitations that must be carefully evaluated.

Table 3: Acylated vs. Non-Acylated Intermediate Comparison

ParameterN-Acetyl IntermediatesN-Formyl IntermediatesNon-Acylated Intermediates
StabilityHighModerateModerate
ReactivityLowModerateHigh
PurificationEasyModerateDifficult
DeprotectionKOH/EtOH requiredMild acid conditionsNot applicable
SelectivityExcellentGoodPoor
Overall UtilityProtection strategyCyclization preferredDirect functionalization

Acylated intermediates, particularly N-acetyl and N-formyl derivatives, offer significant advantages in terms of stability and handling [1] [8]. The electron-withdrawing acyl group deactivates the nitrogen center, preventing unwanted side reactions during storage and purification. N-Acetyl phenothiazines demonstrate exceptional stability under both acidic and basic conditions, making them ideal for multi-step synthetic sequences.

N-Formyl intermediates represent an optimal compromise between stability and reactivity [1]. The formyl group provides sufficient deactivation to ensure stability while remaining easily removable under mild conditions. Formyl-protected phenothiazines undergo efficient cyclization reactions with yields consistently exceeding 85-90% in optimized conditions.

Non-acylated intermediates offer the advantage of direct functionalization without requiring deprotection steps [15] [16]. However, their increased reactivity can lead to complex product mixtures and reduced selectivity. The free amino group can participate in competing reactions, particularly oxidation and electrophilic aromatic substitution.

The deprotection of acylated intermediates requires careful consideration of reaction conditions. N-Acetyl groups typically require treatment with alcoholic potassium hydroxide at elevated temperatures [8]. N-Formyl groups can be removed under milder acidic conditions, preserving sensitive functional groups such as nitro substituents.

Solvent Effects on Reaction Kinetics and Yield Optimization

Solvent selection profoundly influences both reaction kinetics and product yields in phenothiazine synthesis. The complex interplay between solvent polarity, coordinating ability, and thermal stability determines reaction success.

Table 4: Comprehensive Solvent Performance Analysis

Solvent CategoryRepresentative SolventsYield Range (%)Rate EnhancementSelectivity
Highly Polar AproticDMF, DMA, DMSO70-915-10xExcellent
Moderately Polar AproticAcetonitrile, THF40-652-3xGood
Low Polarity AproticChloroform, DCM20-401-2xFair
Protic SolventsAlcohols, Water0-150.1-0.5xPoor

Highly polar aprotic solvents consistently deliver superior performance across all phenothiazine synthetic methodologies [4] [5] [10]. N,N-Dimethylformamide emerges as the optimal choice, providing the highest yields and fastest reaction rates. The solvent's ability to stabilize both ground-state reagents and transition-state structures through dipolar interactions accounts for this exceptional performance.

Reaction kinetics studies reveal dramatic rate enhancements in polar aprotic media [17] [18]. The rate constants for Smiles rearrangement reactions increase by factors of 5-10 when switching from moderately polar to highly polar aprotic solvents. This enhancement results from improved charge separation and transition state stabilization.

Temperature optimization within aprotic solvent systems shows optimal reaction temperatures between 100-140°C for most transformations [1] [7]. Higher temperatures can lead to decomposition of sensitive functional groups, while lower temperatures result in incomplete conversion and extended reaction times.

Yield optimization requires careful balance of multiple factors including solvent polarity, reaction temperature, concentration, and reaction time. The most successful protocols employ N,N-dimethylformamide at 135°C with substrate concentrations of 0.2-0.3 M and reaction times of 2-4 hours [7]. These conditions consistently provide yields exceeding 80% for complex polysubstituted phenothiazines.

Critical factors for yield optimization:

  • Solvent polarity must exceed dielectric constant of 35 for optimal results
  • Reaction temperature should be maintained at reflux temperature of chosen solvent
  • Substrate concentration affects both rate and selectivity, with 0.2-0.3 M proving optimal
  • Reaction time must be sufficient for complete conversion while minimizing decomposition
  • Base concentration requires optimization to balance deprotonation and side reactions

XLogP3

4.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2069-32-1

Wikipedia

7-Nitro-2-(trifluoromethyl)-10H-phenothiazine

Dates

Modify: 2023-07-22

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